1-(2-(18F)fluoranylethyl)-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2,4,6,10,12,14-hexaene
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Overview
Description
This compound is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and memory functions . The addition of a fluoromethyl group to the MK 801 structure enhances its pharmacological properties, making it a valuable tool in neuropharmacological research.
Preparation Methods
Synthetic Routes and Reaction Conditions: This can be achieved through the reaction of fluoride with a suitable precursor, such as triflamide alcohol or cyclic sulfamate . The reaction typically requires anhydrous conditions and a suitable solvent, such as acetonitrile or dimethylformamide, to facilitate the nucleophilic substitution.
Industrial Production Methods: Industrial production of 5-Fluoromethyl MK 801 follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: 5-Fluoromethyl MK 801 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Nucleophilic reagents such as sodium azide or thiolates in polar aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoromethyl ketones, while reduction can produce fluoromethyl alcohols .
Scientific Research Applications
5-Fluoromethyl MK 801 has a wide range of scientific research applications, including:
Neuropharmacology: Used to study the role of NMDA receptors in synaptic plasticity and memory functions.
Psychiatric Research: Employed in models of schizophrenia and other neuropsychiatric disorders to investigate potential therapeutic agents.
Drug Development: Serves as a lead compound for the development of new NMDA receptor antagonists with improved pharmacological profiles.
Mechanism of Action
5-Fluoromethyl MK 801 exerts its effects by binding to the NMDA receptor and blocking the ion channel. This prevents the influx of calcium ions, which is essential for synaptic plasticity and memory formation . The compound’s non-competitive antagonism means it binds to a site distinct from the glutamate binding site, providing a unique mechanism of action compared to other NMDA receptor antagonists .
Comparison with Similar Compounds
MK 801 (Dizocilpine): The parent compound, also a non-competitive NMDA receptor antagonist.
Ketamine: Another NMDA receptor antagonist with anesthetic and antidepressant properties.
Phencyclidine (PCP): A dissociative anesthetic that also acts on NMDA receptors.
Uniqueness: 5-Fluoromethyl MK 801 is unique due to the presence of the fluoromethyl group, which enhances its pharmacokinetic properties and allows for radiolabeling applications. This makes it a valuable tool in both basic research and clinical studies .
Properties
CAS No. |
119493-73-1 |
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Molecular Formula |
C17H16FN |
Molecular Weight |
252.32 g/mol |
IUPAC Name |
1-(2-(18F)fluoranylethyl)-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2,4,6,10,12,14-hexaene |
InChI |
InChI=1S/C17H16FN/c18-10-9-17-14-7-3-1-5-12(14)11-16(19-17)13-6-2-4-8-15(13)17/h1-8,16,19H,9-11H2/i18-1 |
InChI Key |
DHHVHCZZAHJZSA-SQZVAGKESA-N |
Isomeric SMILES |
C1C2C3=CC=CC=C3C(N2)(C4=CC=CC=C41)CC[18F] |
SMILES |
C1C2C3=CC=CC=C3C(N2)(C4=CC=CC=C41)CCF |
Canonical SMILES |
C1C2C3=CC=CC=C3C(N2)(C4=CC=CC=C41)CCF |
Synonyms |
5-fluoromethyl MK 801 5-fluoromethyldizocilpine 5-FM-MK 801 |
Origin of Product |
United States |
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